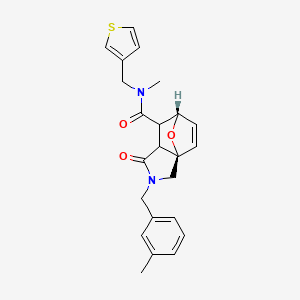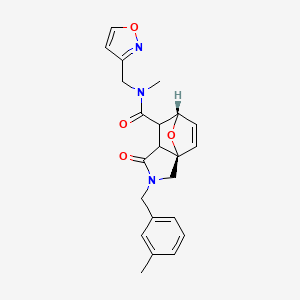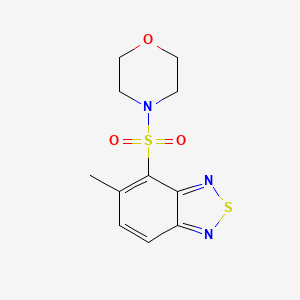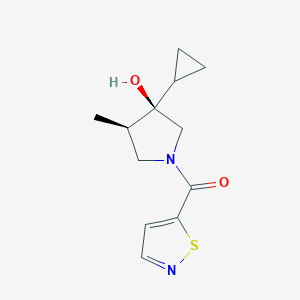![molecular formula C14H16ClN3O B5535625 (3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5535625.png)
(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the condensation and cyclization reactions. For example, derivatives of pyrazole and chlorophenyl compounds have been synthesized through reactions involving aminoalkylation, cyclocondensation, and microwave irradiation techniques to produce structurally diverse libraries of compounds with potential bioactivity (Esquius et al., 2000; Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, spectroscopy, and computational methods. These studies provide insights into the conformation, bonding patterns, and electronic properties of molecules (Tamer et al., 2016; Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, ring closure, and cyclocondensation, leading to a wide range of products with different chemical properties. These reactions are influenced by the nature of substituents and reaction conditions (Shablykin et al., 2008).
Physical Properties Analysis
The physical properties of compounds in this chemical class, including solubility, melting points, and crystalline structure, can be influenced by molecular conformation and intermolecular interactions such as hydrogen bonding and π-π interactions (Portilla et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are determined by functional groups and molecular structure. Studies on related compounds show that electronic distribution, steric effects, and intramolecular interactions significantly influence these properties, which can be analyzed through experimental and computational chemistry methods (Roman, 2013; Prabhudeva et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further exploration of its potential biological activities and the development of new synthetic routes. It could also be interesting to study its behavior in various chemical reactions and its interactions with different biological targets .
Propiedades
IUPAC Name |
2-(3-chloro-2-methylanilino)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-10(2)18(17-9)14(19)8-16-13-6-4-5-12(15)11(13)3/h4-7,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLNURIOAVMSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CNC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chloro-2-methylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)
![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)
![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)

